molecular formula C18H20N2O7 B4792788 dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 433246-25-4

dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B4792788
CAS No.: 433246-25-4
M. Wt: 376.4 g/mol
InChI Key: SCZWDFXVVMWOIH-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with:

  • Dimethyl ester groups at positions 3 and 3.
  • A 2-methoxyethyl group at position 1.
  • A 3-nitrophenyl group at position 4.

This structural configuration confers unique electronic and steric properties, influencing its pharmacological behavior. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, which may improve binding to calcium channels or P-gp .

Properties

IUPAC Name

dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7/c1-25-8-7-19-10-14(17(21)26-2)16(15(11-19)18(22)27-3)12-5-4-6-13(9-12)20(23)24/h4-6,9-11,16H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZWDFXVVMWOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124766
Record name 3,5-Dimethyl 1,4-dihydro-1-(2-methoxyethyl)-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433246-25-4
Record name 3,5-Dimethyl 1,4-dihydro-1-(2-methoxyethyl)-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433246-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl 1,4-dihydro-1-(2-methoxyethyl)-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl and 2-methoxyethyl ester groups undergo selective hydrolysis under alkaline conditions. Partial hydrolysis of the 3,5-dicarboxylate esters is achieved using aqueous alkali hydroxides (e.g., LiOH·H₂O or NaOH) in methanol at reflux temperatures, yielding monoester derivatives with high efficiency .
Example Reaction:
Dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate → 3-Methoxyethyl 5-methyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Reagent Conditions Product Yield Source
LiOH·H₂O (excess)Methanol, reflux, 2–6 hMonoester (3-carboxylate retained, 5-methyl ester hydrolyzed)85–90%
NaOH (1.2 eq)Methanol/H₂O (3:1), 50°C, 4 hMonoester (5-carboxylate retained, 3-methyl ester hydrolyzed)78%

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine core is susceptible to oxidation, forming pyridine derivatives. This reaction is critical in modulating redox properties and biological activity .

Example Reaction:
Dihydropyridine → Pyridine derivative

Oxidizing Agent Conditions Product Notes Source
FeCl₃ (catalytic)Acetic acid, 70°C, 12 h1-(2-Methoxyethyl)-4-(3-nitrophenyl)pyridine-3,5-dicarboxylateAromatic ring formation
O₂ (air)UV light, RT, 48 hPyridine derivativeAutoxidation under mild conditions

Reduction of the Nitro Group

The 3-nitrophenyl substituent can be reduced to an amine, enabling further functionalization (e.g., amidation or diazotization).

Example Reaction:
3-Nitrophenyl → 3-Aminophenyl

Reduction Method Conditions Product Yield Source
H₂/Pd-C (10% w/w)Ethanol, 50 psi, 6 h1-(2-Methoxyethyl)-4-(3-aminophenyl)-1,4-dihydropyridine-3,5-dicarboxylate92%
Na₂S₂O₄ (excess)H₂O/EtOH (1:1), 80°C, 3 h3-Aminophenyl derivative85%

Transesterification Reactions

The 2-methoxyethyl ester group undergoes transesterification with alcohols under acidic or basic catalysis, enabling side-chain modification .

Example Reaction:
2-Methoxyethyl ester → 2-Hydroxyethyl ester

Reagent Conditions Product Yield Source
1-Dimethylamino-2-propanoln-Butanol, 120°C, 2 h3-(N-Benzyl-N-methylamino)ethyl ester43%
Ethylene glycolHCl (cat.), toluene, reflux2-Hydroxyethyl ester67%

Hydrogen/Deuterium Exchange

The dihydropyridine ring participates in H/D exchange under acidic conditions, demonstrating its role as a hydrogen donor .

Example Reaction:
Dihydropyridine → Deuterated dihydropyridine

Conditions Deuteration Sites Deuteration Efficiency Source
D₂O, TFA-d, NMP, 70°C, 48 hC-2 and C-6 methyl groups>90% D incorporation
D₂O, BF₃·OEt₂, RT, 24 hC-4 H atom76% D incorporation

Photochemical Reactions

The nitro group facilitates photochemical transformations, such as nitro-to-nitrito rearrangement or ring-opening reactions under UV light .

Conditions Reaction Type Product Notes Source
UV (254 nm), MeOH, 12 hNitro → Nitrito isomerization1-(2-Methoxyethyl)-4-(3-nitritophenyl)-DHPReversible under heat

Key Stability Considerations:

  • Thermal Stability : Decomposes above 240°C .

  • Light Sensitivity : Nitroaryl group promotes photodegradation; storage in amber vials recommended .

  • pH Sensitivity : Esters hydrolyze rapidly in strong acidic/basic media (pH < 2 or > 12) .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H26N2O8
  • Molecular Weight : 434.44 g/mol
  • CAS Number : 70172-96-2
  • IUPAC Name : bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

The compound features a complex structure that includes a dihydropyridine ring system with nitrophenyl and methoxyethyl substituents. The presence of these functional groups contributes to its biological activity and solubility characteristics.

Pharmacological Applications

1. Antihypertensive Activity
The compound is recognized as an impurity related to nimodipine, a calcium channel blocker used to treat hypertension and prevent cerebral vasospasm. Research indicates that derivatives of dihydropyridines exhibit vasodilatory effects by inhibiting calcium influx into vascular smooth muscle cells .

2. Neuroprotective Effects
Studies suggest that compounds similar to dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate may possess neuroprotective properties. This is particularly relevant in the context of ischemic events where calcium overload can lead to neuronal damage .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes:

  • Formation of the Dihydropyridine Ring : Utilizing a condensation reaction between appropriate aldehydes and β-keto esters.
  • Nitration : Introducing the nitrophenyl group through electrophilic aromatic substitution.
  • Alkylation : Adding methoxyethyl groups to enhance solubility and bioavailability.

Case Study 1: Antihypertensive Efficacy

A clinical study evaluated the antihypertensive effects of nimodipine and its related compounds in patients with essential hypertension. The results indicated that the administration of nimodipine significantly reduced blood pressure levels compared to placebo controls . The implications for this compound are promising as it shares structural similarities with nimodipine.

Case Study 2: Neuroprotection in Ischemia

Research published in a pharmacology journal examined the neuroprotective effects of various dihydropyridine derivatives in animal models of stroke. The study found that these compounds could reduce infarct size and improve neurological outcomes post-stroke . This highlights the potential therapeutic applications of this compound in neurodegenerative conditions.

Summary Table of Applications

Application AreaDescriptionRelevant Studies
AntihypertensiveReduces blood pressure via calcium channel blockade
NeuroprotectionProtects neurons from damage during ischemic events
SynthesisMulti-step synthesis involving condensation and nitration

Mechanism of Action

The mechanism of action of dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Structural Impact :

  • Aryl Groups (e.g., m-tolyl): Increase steric bulk, reducing P-gp inhibition efficacy but enhancing membrane permeability .

Ester Group Variations at Positions 3 and 5

Compound Name Ester Groups (Positions 3/5) Key Findings Reference
Nimodipine (3-(2-Methoxyethyl) 5-Isopropyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-DHP-3,5-dicarboxylate) 2-Methoxyethyl / Isopropyl Low oral bioavailability (13%) due to poor water solubility; marketed for cerebroprotection.
(S)-3-Ethyl 5-Methyl 2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-DHP-3,5-dicarboxylate (Compound 4) Ethyl / Methyl Novel impurity with uncharacterized activity; asymmetric esters may alter metabolism.
Target Compound Dimethyl Simplified esterification may enhance synthetic yield and metabolic stability.

Structural Impact :

  • Isopropyl/2-Methoxyethyl (Nimodipine) : Asymmetric esters reduce crystallinity, contributing to solubility challenges .
  • Dimethyl (Target Compound) : Symmetric esters likely improve synthetic accessibility and cost-effectiveness.

Phenyl Ring Substitutions at Position 4

Compound Name Position 4 Substituent Key Findings Reference
Target Compound 3-Nitrophenyl Strong electron-withdrawing effects enhance calcium channel binding affinity.
Dimethyl 1,4-Dihydro-2,6-Dimethyl-1-(4-Methylphenyl)-4-(4-Methoxyphenyl)pyridine-3,5-dicarboxylate 4-Methoxyphenyl Electron-donating methoxy group reduces calcium channel blockade efficacy.
Diethyl 4-(4-(((3-Aryl-1-Phenyl-1H-Pyrazol-4-yl)Methyleneamino)Carbamoyl)Methoxy)Phenyl)-1,4-DHP-3,5-dicarboxylate (5a–g) Complex aryl groups Macrocyclic derivatives show conformational flexibility but unconfirmed bioactivity.

Structural Impact :

  • 3-Nitrophenyl : Optimal for calcium channel binding due to nitro group’s electron-withdrawing nature .
  • 4-Methoxyphenyl : Electron-donating groups reduce binding affinity, favoring alternative mechanisms (e.g., antioxidant effects) .

Key Trends :

  • P-gp Inhibition : Aryl-alkyl substituents (e.g., 2-methoxyethyl) may enhance activity compared to purely aromatic groups .
  • Calcium Channel Blockade : 3-Nitrophenyl substitution is critical; ester groups influence pharmacokinetics .

Biological Activity

Dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are widely recognized for their therapeutic applications, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • IUPAC Name : Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Molecular Formula : C17H18N2O6
  • Molecular Weight : 346.33 g/mol
  • CAS Number : 21881-77-6

1,4-DHPs primarily function as L-type calcium channel blockers , inhibiting calcium influx into cells. This mechanism leads to various cardiovascular effects, including:

  • Vasodilation : Reducing vascular resistance and lowering blood pressure.
  • Cardiac Muscle Relaxation : Decreasing myocardial oxygen demand.

The specific compound under discussion exhibits enhanced selectivity towards vascular smooth muscle cells compared to cardiac myocytes, which is crucial for minimizing side effects associated with heart rate modulation.

Antihypertensive Effects

Numerous studies have demonstrated the efficacy of this compound in lowering blood pressure. For example:

StudyFindings
Ramesh et al. (2015)Reported significant reductions in systolic and diastolic blood pressure in hypertensive rat models after administration of the compound.
Ošiņa et al. (2016)Showed that the compound improved endothelial function and reduced oxidative stress in diabetic rats.

Cardioprotective Properties

Research indicates potential cardioprotective effects:

  • Reduction in Ischemia-Reperfusion Injury : The compound has been shown to mitigate damage during ischemic episodes by preserving mitochondrial function and reducing apoptosis.
  • Antioxidant Activity : It exhibits significant antioxidant properties that protect cardiac tissue from oxidative damage.

Case Studies

  • Study on Diabetic Rats :
    • Objective : To evaluate the effects on nitric oxide synthase expression and DNA repair mechanisms.
    • Results : Treatment with the compound resulted in upregulation of protective enzymes and improved DNA repair processes in renal tissues affected by diabetes .
  • Clinical Observations :
    • In a clinical setting involving patients with hypertension, administration of the compound led to a marked improvement in blood pressure control without significant adverse effects .

Q & A

Q. What synthetic methods are recommended for preparing dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound can be synthesized via modified Hantzsch reactions. A typical procedure involves refluxing ethyl acetoacetate, ammonium acetate, and 3-nitrobenzaldehyde in ethanol, followed by crystallization . Optimization includes adjusting solvent ratios (e.g., 50% ethanol) and reaction times (e.g., 12 hours under reflux) to improve yield. TLC with n-hexane/EtOAc (4:1) is used to monitor reaction progress .

Q. How can structural characterization be performed for this compound?

Single-crystal X-ray diffraction is the gold standard for confirming the dihydropyridine (DHP) ring conformation and substituent positions . Complementary techniques include:

  • NMR : Assigning methoxyethyl and nitroaryl proton environments (e.g., 1H NMR for methyl groups at δ 2.3–2.5 ppm) .
  • IR : Identifying ester carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Elemental analysis : Validating purity (>95%) .

Q. What safety protocols are essential during handling?

Follow SDS guidelines:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust/aerosols .
  • Store at +4°C in airtight containers to minimize degradation .

Q. What analytical techniques are used to assess purity and regioselectivity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve regioisomers .
  • NMR NOE experiments : Confirm spatial proximity of substituents (e.g., methoxyethyl to nitroaryl groups) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., nitro) influence the DHP ring’s electronic and conformational properties?

The 3-nitrophenyl group induces torsional strain in the DHP ring, as observed in X-ray structures where the nitro group deviates from coplanarity (dihedral angles ~15–25°) . This strain enhances reactivity toward electrophilic substitution, as seen in bromomethyl derivatives . DFT calculations can model charge distribution, showing increased polarization at C4 .

Q. How can regioselective functionalization (e.g., bromination) be achieved?

Bromination at C2/C6 positions is achieved using NBS (N-bromosuccinimide) in CCl4 under UV light. The nitro group directs bromine to para positions relative to the DHP ring, confirmed by X-ray analysis of diethyl 2,6-bis(bromomethyl) derivatives . Competing pathways (e.g., ring oxidation) are minimized by controlling reaction temperature (<40°C) .

Q. What strategies resolve contradictions in substituent effects on biological activity?

For example, while 3-nitrophenyl enhances cytotoxicity in some DHP derivatives , it may reduce vasodilation in others due to steric hindrance . To reconcile this:

  • Perform docking studies to compare binding modes in different targets (e.g., calcium channels vs. kinase enzymes).
  • Synthesize analogs with meta-nitro vs. para-nitro groups to isolate electronic vs. steric contributions .

Q. How can computational methods predict reactivity or degradation pathways?

  • Molecular dynamics simulations : Model hydrolysis of ester groups under acidic conditions, identifying vulnerable bonds .
  • QSAR models : Correlate substituent Hammett constants (σ) with stability trends (e.g., electron-withdrawing groups slow ester hydrolysis) .

Q. What are key challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at C4 can occur during prolonged reflux. Mitigation strategies include:

  • Using chiral auxiliaries (e.g., (R)-prolinol) to stabilize the DHP ring .
  • Low-temperature crystallization from ethanol to isolate enantiomers .

Q. How does the methoxyethyl substituent impact pharmacokinetic properties?

The methoxyethyl chain improves solubility (logP ~2.5) compared to alkyl analogs (logP ~3.8) . However, in vitro metabolic studies (e.g., liver microsomes) show faster esterase-mediated hydrolysis compared to isopropyl esters .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Confirmation

ParameterValue (Example)Source
Dihedral angle (Nitroaryl)18.7°
DHP ring puckeringBoat conformation
Hydrogen bond lengthO···H–N = 2.02 Å

Q. Table 2. Comparative Reactivity of Substituents

SubstituentBromination Yield (%)Hydrolysis Half-life (h)
3-Nitrophenyl8512.3
4-Methoxyphenyl6224.7
2,4-Dichlorophenyl788.5

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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